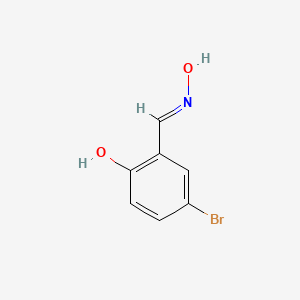

5-Bromo-2-hydroxybenzaldehyde oxime

Overview

Description

5-Bromo-2-hydroxybenzaldehyde oxime is a chemical compound with the molecular formula C7H6BrNO2 . It is used in the synthesis of PDE4 inhibitors, BCL-XL and cancer cell growth inhibitors .

Molecular Structure Analysis

The crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime has been determined . The molecular structure includes a bromine atom (Br1), a nitrogen atom (N1), two oxygen atoms (O1 and O2), and several carbon atoms (C1 to C7) and hydrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that oximes are a class of Schiff base compounds synthesized by simple reactions of aldehydes or ketones with hydroxylamine .Physical and Chemical Properties Analysis

The molecular weight of this compound is 201.017 . Unfortunately, other specific physical and chemical properties were not found in the available resources.Scientific Research Applications

Trace Metal Ion Detection and Recovery

5-Bromo-2-hydroxybenzaldehyde oxime is utilized in the synthesis of specific ligands for the preconcentration and detection of trace amounts of copper(II) ions in water samples. This application is significant for environmental monitoring and analysis. The synthesized ligand, bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, when modified on octadecyl silica disks, enables the efficient extraction of copper, followed by flame atomic absorption spectrometric determination (Fathi & Yaftian, 2009).

Synthesis of Complex Molecules

The compound plays a role in the synthesis of various molecular structures, such as 4,4′‐Dibromo‐2,2′‐[ethylenedioxybis(nitrilomethylidyne)]diphenol, which is formed by reacting 1,2-bis(aminooxy)ethane with 5-bromo-2-hydroxybenzaldehyde. The resulting molecule exhibits specific intramolecular hydrogen bonding patterns and is useful for further chemical research and applications (Dong & Jian‐Hua Feng, 2006).

Surface Chemistry Studies

This compound's interaction with silane layers immobilized on aluminum oxide surfaces has been studied using inelastic electron tunnelling spectroscopy. This research provides insights into surface chemistry and the formation of specific derivatives through chemical reactions on surfaces (Velzen, 1984).

Peptide Synthesis

It has been used in the preparation of esters of N-protected amino acids with o-hydroxybenzaldehyde oxime and its derivatives, contributing to the field of peptide synthesis. This application is crucial for developing specific peptides with high purity and yield (Hayashi & Shimizu, 1983).

Development of Antagonists in Pharmacology

In pharmacological research, this compound is involved in the synthesis of non-peptide small molecular antagonist benzamide derivatives. This process involves several chemical reactions, including elimination, reduction, and bromization, to create compounds with specific bioactivities (Bi, 2015).

Interface Characterization in Mixed Diluent Systems

The interfacial activity of 2-hydroxy-5-tert-butylbenzaldehyde oxime, a related compound, was studied to understand its behavior in systems containing mixed diluents like toluene and octane. This research helps in understanding the interfacial properties of similar compounds (Wiśniewski & Szymanowski, 1994).

Environmental Impact Studies

The environmental impact of similar brominated compounds has been studied. For instance, transformations of halogenated aromatic aldehydes by anaerobic enrichment cultures, including those related to this compound, have been investigated to understand their behavior and transformation in the environment (Neilson, Allard, Hynning, & Remberger, 1988).

Structural Analysis and Characterization

The structural characterization of square planar nickel(II) complexes derived from 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone has been conducted. This research contributes to the understanding of complex molecular structures and their properties (Takjoo, Centore, Akbari, & Ahmadi, 2014).

Synthesis of Benzofuran Derivatives

The compound is involved in the synthesis of benzofuran derivatives, showcasing its versatility in creating diverse organic compounds for various applications (Bossio, Marcaccini, Paoli, Pepino, & Polo, 1991).

Antioxidant and Antiviral Research

Studies on related bromophenols, including those derived from marine algae, have shown significant DPPH radical scavenging activity, indicating potential antioxidant properties. This research highlights the potential of similar compounds in therapeutic applications (Li, Xiao‐Ming Li, Ji, & Wang, 2008).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-2-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDJVLAQRCCLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the determined crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime?

A1: The crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime was redetermined to be monoclinic, belonging to the space group P21/c (no. 14). The unit cell dimensions are as follows: a = 14.48(2) Å, b = 3.956(6) Å, c = 13.765(19) Å, and β = 99.266(15) ∘. The unit cell volume (V) is 778.4(19) Å3, and it contains four molecules (Z = 4) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1462224.png)

![[1-(3-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462226.png)

![[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1462231.png)

![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)

![N-[3-(4-chlorophenoxy)propyl]cyclopropanamine](/img/structure/B1462238.png)